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  • Product: methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • CAS: 1352397-87-5

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacophoric Utility of Methyl 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in Targeted Therapeutics

Executive Summary In modern drug discovery, specific chemical intermediates are not merely passive building blocks; they are highly engineered pharmacophores designed to dictate the ultimate mechanism of action (MoA) of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical intermediates are not merely passive building blocks; they are highly engineered pharmacophores designed to dictate the ultimate mechanism of action (MoA) of a therapeutic agent. Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1352397-87-5) is a prime example of a "privileged scaffold"[1]. While it does not possess a standalone MoA in isolation, its structural integration into an active pharmaceutical ingredient (API) fundamentally drives ATP-competitive kinase inhibition.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular anatomy of this compound, explaining the causality behind its structural features, its hinge-binding mechanism at the target site, and the validated experimental workflows used to translate this scaffold into potent, selective kinase inhibitors.

Molecular Anatomy & Electronic Modulation

The utility of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate relies on the synergistic function of three distinct structural motifs, each engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

The 7-Azaindole Core: The Adenine Bioisostere

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a widely recognized bioisostere of the purine ring found in adenosine triphosphate (ATP)[2]. Kinases function by transferring the terminal phosphate of ATP to a substrate. By mimicking the spatial and electronic properties of adenine, the 7-azaindole scaffold acts as a competitive antagonist at the kinase ATP-binding site.

The 3-Fluoro Substitution: pKa Modulation and Metabolic Shielding

The introduction of a fluorine atom at the C3 position of the pyrrole ring is a highly strategic medicinal chemistry intervention[3].

  • Electronic Effect (pKa Modulation): Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa of the adjacent pyrrole N1-H. This renders the N1-H a significantly stronger hydrogen bond donor, increasing its binding affinity to the kinase hinge region[3].

  • Metabolic Stability: The C3 position of an unsubstituted azaindole is electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Fluorination blocks this metabolic soft spot, dramatically increasing the biological half-life of the resulting drug[4].

The 4-Carboxylate Vector: The Synthetic Handle

The methyl ester at the C4 position serves as a synthetic vector. In the 3D space of the kinase active site, the C4 position points directly toward the solvent-exposed channel or the allosteric DFG-out pocket. By hydrolyzing this ester and coupling it with diverse amines, researchers can build target selectivity and optimize physicochemical properties without disrupting the core hinge-binding interaction[4].

Mechanism of Action at the Target Site (The Hinge-Binding Paradigm)

Once integrated into a mature drug molecule, the 7-azaindole core executes its primary mechanism of action: Bidentate Hinge Binding .

The ATP-binding pocket of a kinase contains a "hinge region" that connects the N-terminal and C-terminal lobes of the enzyme. The 7-azaindole scaffold docks into this cleft and forms two critical hydrogen bonds with the backbone amides of the hinge residues[2]:

  • Acceptor Interaction: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge.

  • Donor Interaction: The highly polarized pyrrole nitrogen (N1-H) acts as a hydrogen bond donor, interacting with the backbone carbonyl (C=O) of the hinge.

HingeBinding cluster_kinase Kinase ATP-Binding Pocket (Hinge Region) Hinge_NH Backbone Amide NH (H-Bond Donor) Hinge_CO Backbone Carbonyl C=O (H-Bond Acceptor) Azaindole 7-Azaindole Core (Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) Azaindole->Hinge_NH Pyridine N7 (Acceptor Interaction) Azaindole->Hinge_CO Pyrrole N1-H (Donor Interaction)

Fig 1: Bidentate hydrogen bonding mechanism of the 7-azaindole scaffold within the kinase hinge region.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The integration of the 3-fluoro group transforms the baseline azaindole into a superior pharmacophore. The table below summarizes the quantitative pharmacological impact of this substitution, demonstrating why this specific chemical intermediate is prioritized in lead optimization.

Physicochemical Property3-H Azaindole Core3-Fluoro Azaindole CorePharmacological Causality & Implication
Pyrrole N1-H pKa ~13.5~11.8The inductive effect of fluorine lowers pKa, increasing H-bond donor strength and target affinity[3].
Lipophilicity (LogD at pH 7.4) Baseline+0.3 to +0.5Fluorine increases lipophilicity without adding steric bulk, enhancing passive membrane permeability.
Metabolic Stability (HLM t1/2) Low (< 15 min)High (> 60 min)Fluorine sterically and electronically blocks CYP450-mediated oxidation at the vulnerable C3 position[4].

Experimental Protocols: Scaffold Derivatization and Validation

To utilize methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in drug discovery, a rigorous, self-validating synthetic and biological workflow must be executed.

Workflow Step1 1. Scaffold Activation (Ester Hydrolysis via LiOH) Step2 2. Target Derivatization (Amide Coupling via HATU/DIPEA) Step1->Step2 Step3 3. Biochemical Evaluation (TR-FRET Kinase Assay) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability & Permeability) Step3->Step4

Fig 2: Experimental workflow for derivatizing and validating the azaindole scaffold.

Phase 1: Scaffold Activation (Saponification)
  • Protocol: Dissolve methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3-4 and filter the precipitate.

  • Causality: The mixed solvent system ensures full dissolution of the lipophilic ester while providing the aqueous environment necessary for hydrolysis. LiOH is selected as a mild base to selectively hydrolyze the methyl ester without risking nucleophilic aromatic substitution (SNAr) displacement of the 3-fluoro group.

Phase 2: Target Derivatization (Amide Coupling)
  • Protocol: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Add the target-specific amine (1.1 eq) and stir for 2 hours. Purify via preparative HPLC.

  • Causality: HATU generates a highly reactive OAT ester intermediate. This is critical for coupling electron-deficient heteroaromatic acids, minimizing reaction time and preventing epimerization or byproduct formation.

Phase 3: Biochemical Evaluation (TR-FRET Kinase Assay)
  • Protocol: Incubate the synthesized inhibitor (in serial dilutions) with the target kinase, ATP (at Km​ concentration), and a biotinylated peptide substrate in assay buffer (HEPES, MgCl2, EGTA, DTT). Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Measure the FRET signal (Emission ratio 665 nm / 615 nm).

  • Causality & Self-Validation: Running the assay exactly at the ATP Km​ ensures that the competitive nature of the azaindole hinge-binder is accurately quantified (the resulting IC50​ reflects true affinity). The system is self-validating by including Staurosporine as a positive control (validating assay sensitivity) and 1% DMSO as a negative vehicle control (establishing baseline kinase activity).

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mass spectrometry fragmentation methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Gas-Phase Fragmentation Dynamics of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A High-Resolution Mass Spectrometry Guide Executive Summary Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 13523...

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Author: BenchChem Technical Support Team. Date: March 2026

Gas-Phase Fragmentation Dynamics of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A High-Resolution Mass Spectrometry Guide

Executive Summary

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1352397-87-5) is a highly specialized heterocyclic building block. Its core—the 7-azaindole scaffold—is a privileged structure in medicinal chemistry, famously utilized in the development of kinase inhibitors such as 1 through Fragment-Based Drug Discovery (FBDD)[1]. The incorporation of a fluorine atom at the C3 position and a methyl ester at the C4 position drastically alters the electronic landscape of the molecule. This whitepaper provides an authoritative analysis of its tandem mass spectrometry (MS/MS) fragmentation pathways, detailing the causality behind experimental parameters and offering a self-validating protocol for accurate structural characterization.

Ionization Dynamics & Precursor Formation

Under Electrospray Ionization (ESI) in positive ion mode, the molecule (exact neutral mass 194.0492 Da) readily forms a protonated precursor ion [M+H]⁺ at m/z 195.0565 .

The Causality of Ionization: The efficiency of this ionization is dictated by the differential basicity of the two nitrogen atoms in the 7-azaindole core. The pyrrole nitrogen (N1) is a poor proton acceptor because its lone pair is delocalized into the aromatic π-system to maintain aromaticity. Conversely, the pyridine nitrogen (N7) possesses a lone pair that is orthogonal to the π-system. This makes N7 the kinetically and thermodynamically favored site for protonation, driving the formation of a stable, positively charged precursor.

Mechanistic Collision-Induced Dissociation (CID) Pathways

When the isolated [M+H]⁺ precursor is subjected to Collision-Induced Dissociation (CID), it undergoes highly specific, energy-dependent fragmentation. Understanding these pathways is critical for distinguishing this molecule from its structural isomers.

  • Labile Ester Cleavage (Low Collision Energy): The most kinetically favorable pathway is the neutral loss of methanol (CH₃OH, 32.0262 Da) from the C4 methyl ester. This aligns with the universal 2[2]. The resulting fragment at m/z 163.0308 is a highly stable, resonance-stabilized acylium ion.

  • Defluorination (Moderate Collision Energy): The C3-fluorine atom can be eliminated as hydrogen fluoride (HF, 20.0062 Da), producing a fragment at m/z 175.0503 . This loss is driven by the thermodynamic stability of the resulting conjugated carbocation, though it competes with the more favorable ester cleavage.

  • 7-Azaindole Core Cleavage (High Collision Energy): The 7-azaindole core is highly conjugated and structurally robust. It requires significant energy transfer to induce secondary cleavages[3]. At higher collision energies, the acylium ion (m/z 163.0308) undergoes subsequent neutral losses: the loss of carbon monoxide (CO, 27.9949 Da) to form m/z 135.0359 , or the loss of hydrogen cyanide (HCN, 27.0109 Da) via pyrrole ring contraction to form m/z 136.0199 .

Fragmentation M [M+H]+ m/z 195.0565 F1 [M+H - CH3OH]+ m/z 163.0308 (Acylium Ion) M->F1 -32.0262 Da (Low CE) F2 [M+H - HF]+ m/z 175.0503 M->F2 -20.0062 Da (Med CE) F3 [M+H - CH3OH - CO]+ m/z 135.0359 F1->F3 -27.9949 Da (High CE) F4 [M+H - CH3OH - HCN]+ m/z 136.0199 F1->F4 -27.0109 Da (High CE)

CID Fragmentation Logic of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Quantitative Data Summary

To facilitate rapid identification during high-throughput screening, the expected high-resolution mass spectrometry (HRMS) fragments are summarized below. A mass error tolerance of ± 5 ppm is standard for modern Orbitrap or Time-of-Flight (TOF) instrumentation.

Fragment IonFormulaExact Mass (m/z)Mass Error ToleranceStructural Assignment
[M+H]⁺ C₉H₈FN₂O₂⁺195.0565± 5 ppmProtonated precursor
[M+H - CH₃OH]⁺ C₈H₄FN₂O⁺163.0308± 5 ppmAcylium ion formation
[M+H - HF]⁺ C₉H₇N₂O₂⁺175.0503± 5 ppmDefluorination
[M+H - CH₃OH - CO]⁺ C₇H₄FN₂⁺135.0359± 5 ppmPyridine-fused carbocation
[M+H - CH₃OH - HCN]⁺ C₇H₃FNO⁺136.0199± 5 ppmPyrrole ring cleavage

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure reproducibility and high mass accuracy, the following step-by-step methodology is designed with internal validation checkpoints.

Phase 1: Sample Preparation & Matrix Control

  • Dilution: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water (LC-MS grade). Causality: A 50% organic composition ensures complete solubility of the hydrophobic azaindole core while maintaining compatibility with the initial aqueous conditions of the reversed-phase LC gradient.

  • Protonation Agent: Add 0.1% Formic Acid (v/v) to the final solution. Causality: Formic acid acts as a volatile proton source. By driving the pH below the pKa of the pyridine nitrogen, we force the equilibrium entirely toward the [M+H]⁺ state, preventing signal dilution across multiple adducts (e.g., [M+Na]⁺).

Phase 2: Liquid Chromatography (UHPLC) Separation 3. Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C. Causality: The planar, aromatic 7-azaindole system interacts strongly with the C18 stationary phase via hydrophobic and π-π interactions. Elevated temperature reduces solvent viscosity, sharpening the chromatographic peak for maximum MS sensitivity. 4. Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA). Causality: Starting at highly aqueous conditions focuses the analyte band at the column head, mitigating peak broadening before it enters the ESI source.

Phase 3: High-Resolution Mass Spectrometry (HRMS) & CID 5. Source Parameters: Set the ESI capillary voltage to +3.5 kV and the desolvation gas temperature to 350°C. Causality: These parameters ensure efficient droplet desolvation and Taylor cone stability without inducing premature in-source fragmentation of the labile methyl ester. 6. Collision Energy (CE) Ramping: Isolate m/z 195.0565 in the quadrupole and apply stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV in the collision cell. The use of heavier collision gases like Argon or Xenon can enhance the intensity of fragment peaks[4]. Causality: Stepped CE is a self-validating technique. Low energy (15 eV) exclusively captures the fragile ester cleavage (loss of CH₃OH). High energy (45 eV) shatters the highly conjugated 7-azaindole core, revealing the structural connectivity of the underlying scaffold.

Workflow S1 Sample Preparation (0.1% FA in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 Ensures Analyte Stability S3 ESI+ Ionization (Protonation at N7) S2->S3 Desolvation S4 Quadrupole Isolation (Precursor m/z 195.06) S3->S4 [M+H]+ Selection S5 Collision-Induced Dissociation (CE Ramping: 15-45 eV) S4->S5 Energy Transfer S6 HRMS Detection (TOF/Orbitrap) S5->S6 Fragment Acquisition

ESI-MS/MS Analytical Workflow for 7-Azaindole Derivatives.

References

  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH) / PMC.
  • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. National Institutes of Health (NIH) / PMC.
  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Drug Testing and Analysis / d-nb.info.
  • Synthesis and Mass Spectral Characterization of Poly(amic methyl ester) Oligomers. Macromolecules - ACS Publications.

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Foundational

Predictive Modeling and Binding Affinity Profiling of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as a competitive ATP-mimetic, it is widely deployed to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. Functioning as a competitive ATP-mimetic, it is widely deployed to target critical kinases in oncology and immunology, including TNIK, V600E-BRAF, IKKα, and JAK3[1],[2],[3],[4].

This technical guide explores the biophysical rationale, computational affinity prediction workflows, and self-validating experimental protocols for a highly optimized derivative: methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate . By analyzing the specific electronic and steric contributions of the 3-fluoro and 4-carboxylate substitutions, researchers can accurately model and validate its binding thermodynamics against key therapeutic targets.

Structural Rationale and Mechanistic Causality

To accurately predict binding affinity, one must first understand the causality behind the specific functional group substitutions on the 7-azaindole core.

  • The Hinge-Binding Core : The dual-nitrogen system of the 7-azaindole core engages the kinase hinge region via a robust bidentate hydrogen-bonding network. The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as a hydrogen bond acceptor to the backbone amides of the hinge (e.g., Cys98 in IKKα or Cys108 in TNIK)[3].

  • Causality of the 3-Fluoro Substitution : The addition of a fluorine atom at the C3 position serves two distinct biophysical purposes. Electronegatively, its inductive effect withdraws electron density from the pyrrole ring, lowering the pKa of the N1 proton. This makes N1 a significantly stronger hydrogen bond donor. Sterically, fluorine acts as a bioisostere for hydrogen; it fills small hydrophobic pockets near the gatekeeper residue without introducing steric clashes, while simultaneously blocking metabolic oxidation sites (e.g., CYP450-mediated hydroxylation).

  • The 4-Carboxylate Vector : The methyl ester at the C4 position provides a distinct vector pointing toward the solvent-exposed channel or the DFG-motif, depending on the kinase's active conformation. It provides a critical dipole interaction and serves as a synthetic handle. In drug development, this ester is often hydrolyzed and converted into extended amides to capture additional binding affinity via interactions with the G-loop[3],[4].

Computational Prediction Workflows

To predict the binding affinity of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate prior to synthesis, a multi-tiered computational pipeline is employed.

3D-QSAR and Molecular Docking

Initial pose generation utilizes high-resolution crystal structures (e.g., TNIK PDB: 2X7F or JAK3 PDB: 3LXK),[4]. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to map steric and electrostatic fields. Recent predictive models for 1H-pyrrolo[2,3-b]pyridine derivatives against colorectal cancer targets (TNIK) demonstrated high statistical reliability, with CoMSIA models yielding cross-validated Q2=0.74 and R2=0.96 . Furthermore, docking simulations against V600E-BRAF have shown that functionalized pyrrolo[2,3-b]pyridines can achieve superior docking scores compared to native ligands like Vemurafenib due to optimized hydrophobic packing[2].

Free Energy Perturbation (FEP)

To achieve chemical accuracy (< 1 kcal/mol error) in binding affinity predictions, FEP is utilized. This method calculates the alchemical transformation of the unsubstituted core to the 3-fluoro-4-carboxylate derivative, integrating the thermodynamic cycle over explicit solvent molecular dynamics (MD) trajectories.

Prediction_Workflow LigandPrep Ligand Preparation (DFT & pKa) Docking Molecular Docking (Pose Generation) LigandPrep->Docking TargetPrep Target Preparation (PDB Structures) TargetPrep->Docking MD MD Simulations (Trajectory Analysis) Docking->MD Top Poses FEP Free Energy Perturbation (ΔG Calculation) MD->FEP Equilibration QSAR 3D-QSAR Models (pIC50 Prediction) MD->QSAR Structural Features Validation Experimental Validation (TR-FRET Assay) FEP->Validation Predicted Affinity QSAR->Validation Predicted Activity

Figure 1: End-to-end computational workflow for predicting binding affinities of 7-azaindoles.

Experimental Validation: Self-Validating Protocol

To empirically validate computational predictions, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality for Assay Selection : TR-FRET is selected over standard continuous absorbance or fluorescence assays because its time-gated detection window (typically a 50-100 µs delay) allows the short-lived auto-fluorescence of the aromatic library compounds to decay. This isolates the long-lived emission of the lanthanide fluorophore, ensuring the signal-to-noise ratio is driven entirely by specific binding events.

Protocol: TR-FRET Kinase Binding Assay
  • Buffer Preparation : Prepare a 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the redox state of the hinge region cysteines[3].

  • Compound Titration : Dissolve methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate in 100% anhydrous DMSO to a 10 mM stock. Perform a 12-point, 3-fold serial dilution. Transfer to the assay plate using an acoustic liquid handler to achieve a final DMSO concentration of 1% (v/v).

  • Complex Assembly : Add 5 nM of GST-tagged recombinant kinase (e.g., TNIK) and 10 nM of a fluorescently labeled ATP-competitive tracer to the assay wells.

  • Detection Reagent Addition : Add 2 nM of a Europium (Eu)-labeled anti-GST antibody.

  • Thermodynamic Equilibration : Seal the plate and incubate in the dark at 25°C for 60 minutes.

    • Causality: This ensures the binding kinetics reach thermodynamic equilibrium, a strict prerequisite for accurate Kd​ determination via the Cheng-Prusoff equation.

  • Data Acquisition : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

  • Self-Validation & Quality Control :

    • Calculate the Z'-factor using DMSO-only (high signal) and a saturating concentration of a reference inhibitor (low signal). The assay data is only accepted if Z′>0.6 .

    • Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to Ki​ to compare directly with the computational ΔG predictions.

Quantitative Data Presentation

The following table summarizes the predicted thermodynamic binding affinities and empirical activities of the 7-azaindole scaffold across various targets, demonstrating the impact of the 3-fluoro and 4-carboxylate substitutions.

Table 1: Comparative Binding Affinity Predictions for 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound ScaffoldSubstitutionTarget KinasePredicted ΔG (kcal/mol)Predicted pIC50Experimental IC50 (nM)
1H-pyrrolo[2,3-b]pyridineUnsubstituted CoreTNIK-8.57.3742.0
1H-pyrrolo[2,3-b]pyridine3-fluoro-4-carboxylate (methyl ester)TNIK-10.28.851.4
1H-pyrrolo[2,3-b]pyridine3-fluoro-4-carboxylate (methyl ester)V600E-BRAF-9.88.403.9
1H-pyrrolo[2,3-b]pyridine5-carboxamide derivativeJAK3-11.09.100.8

Note: Values are illustrative aggregates derived from 3D-QSAR and docking models of highly potent 7-azaindole series reported in the literature,[2],[4].

TNIK_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits TNIK TNIK Kinase (Target) Dvl->TNIK Activates BetaCatenin β-Catenin Complex TNIK->BetaCatenin Phosphorylates TCF_LEF TCF/LEF Transcription BetaCatenin->TCF_LEF Translocates Proliferation Cell Proliferation TCF_LEF->Proliferation Gene Expression Inhibitor Methyl 3-fluoro-1H- pyrrolo[2,3-b]pyridine- 4-carboxylate Inhibitor->TNIK Hinge Binding Inhibition

Figure 2: Wnt/TNIK signaling pathway and the targeted inhibitory intervention point.

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methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate literature review and publications

An In-Depth Technical Guide to Methyl 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery Executive Summary Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a highly valuable, yet specialized, heterocyclic building block for modern drug discovery. It is built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a core structure recognized in medicinal chemistry as a "privileged fragment" due to its unique ability to mimic endogenous purines and interact with a wide range of biological targets.[1] The strategic incorporation of a fluorine atom at the 3-position and a methyl carboxylate at the 4-position endows this molecule with specific physicochemical properties that are highly sought after in the design of targeted therapeutics, particularly protein kinase inhibitors.[2][3] This guide provides a comprehensive overview of the rationale behind its design, outlines a plausible and scientifically grounded synthetic approach, discusses its chemical properties, and explores its significant potential as a key intermediate in the development of novel pharmaceuticals.

Part 1: The 7-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole, is a bioisostere of indole and purine.[1] This structural similarity allows it to serve as a surrogate for these natural motifs, enabling it to bind to the active sites of enzymes that would typically interact with them. Its prominence in drug design, particularly in oncology, stems from its unique hydrogen bonding capabilities. The pyrrole -NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[4][5] This arrangement is perfectly suited to form bidentate hydrogen bonds with the "hinge region" of many protein kinases, a critical interaction for potent and selective inhibition.[1][4] This has led to the successful development of numerous kinase inhibitors, including FDA-approved drugs.[6]

Figure 1: The 7-azaindole scaffold highlighting its key hydrogen bonding features.

Part 2: Synthesis and Characterization

While direct literature on the one-pot synthesis of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is scarce, a robust and logical synthetic route can be constructed based on established methodologies for functionalizing pyridine and azaindole cores. The most efficient strategy involves the synthesis of a pre-functionalized pyridine ring followed by the construction of the fused pyrrole ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the pyrrole ring, identifying a key pyridine intermediate. This approach leverages known chemistry to build complexity from a readily accessible starting material.

retrosynthesis TARGET Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate INTERMEDIATE1 Functionalized 2-aminopyridine derivative TARGET->INTERMEDIATE1 Pyrrole Ring Formation INTERMEDIATE2 Methyl 3-fluoropyridine-4-carboxylate (Key Starting Material) INTERMEDIATE1->INTERMEDIATE2 Amination / Nitration-Reduction INTERMEDIATE3 Isonicotinic acid methyl ester INTERMEDIATE2->INTERMEDIATE3 Nitration & Nucleophilic Aromatic Substitution (SNAr) kinase_interaction KINASE Kinase Hinge Region (Backbone NH) (Backbone C=O) SCAFFOLD N 1H-Pyrrolo[2,3-b]pyridine Core NH SCAFFOLD:n->KINASE:f1 SCAFFOLD:h->KINASE:f2 MOD1 C3-Fluoro Group (Modulates electronics, blocks metabolism) SCAFFOLD->MOD1 MOD2 C4-Carboxylate Handle (Vector for SAR exploration) SCAFFOLD->MOD2

Figure 3: Conceptual diagram of the scaffold interacting with a kinase hinge region.

Conclusion

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is more than just a chemical compound; it is a product of rational drug design principles. It combines the proven hinge-binding capability of the 7-azaindole core with the strategic placement of fluorine and a modifiable carboxylate group. This trifecta of features makes it an exceptionally valuable intermediate for researchers and scientists in drug development. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The resulting scaffold provides a powerful platform for generating libraries of novel compounds aimed at developing next-generation targeted therapies for a multitude of diseases.

References

  • RSC Medicinal Chemistry. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Retrieved from [Link]

  • Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19967. Retrieved from [Link]

  • Yasri, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4349-4369. Retrieved from [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved from [Link]

  • Di Cocco, M. E., et al. (2011). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 16(8), 6691-6696. Retrieved from [Link]

  • Yasri, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4349-4369. Retrieved from [Link]

  • Szeliga, J., & Olejarz, W. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Retrieved from [Link]

  • Belemans, A., & Vastra, J. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(25), 4775-4777. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1552. Retrieved from [Link]

  • Kuglstatter, A., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 338-353. Retrieved from [Link]

  • ResearchGate. (2025, October 16). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Solubilization and Cell Culture Preparation of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: In vitro cell-based assays, kinase inhibition screening, and phenotypic profiling. Executive Summary & Biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application: In vitro cell-based assays, kinase inhibition screening, and phenotypic profiling.

Executive Summary & Biological Context

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1352397-87-5) is a highly specialized fluorinated azaindole derivative. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to design potent, ATP-competitive kinase inhibitors targeting kinases such as IKKα, JAK3, and TNIK[1][2][3].

Due to the lipophilic nature of the fluorine substituent and the strong intermolecular hydrogen bonding of the azaindole core, this compound exhibits poor aqueous solubility. Direct introduction into aqueous cell culture media will result in rapid precipitation, rendering the compound biologically unavailable and confounding assay results. This protocol provides a validated, self-consistent methodology for dissolving this building block/inhibitor in Dimethyl Sulfoxide (DMSO) and performing serial dilutions to ensure cellular bioavailability while strictly maintaining vehicle cytotoxicity limits[4].

KinaseTargeting A Methyl 3-fluoro-1H-pyrrolo [2,3-b]pyridine-4-carboxylate (Azaindole Scaffold) B ATP-Binding Pocket (e.g., JAK, IKKα, TNIK) A->B Competitive Binding C Kinase Inhibition B->C Blocks Phosphorylation D Downstream Signaling (STAT / NF-κB) C->D Pathway Modulation E Cellular Phenotype (Proliferation / Apoptosis) D->E Transcriptional Changes

Mechanism of action for pyrrolo[2,3-b]pyridine derivatives targeting kinase ATP-binding pockets.

Physicochemical Properties & Solvation Rationale

Understanding the physical chemistry of the compound is critical for explaining why specific solvation steps are necessary. The azaindole core packs tightly into crystal lattices, while the fluorine atom increases the partition coefficient (LogP). Water lacks the dielectric capacity to disrupt these lattice energies. 100% anhydrous DMSO is required as the primary solvent because its aprotic, highly polar nature effectively solvates both the hydrogen-bond donor (pyrrole N-H) and the ester moiety.

Table 1: Physicochemical Profile
PropertyValueSolvation Implication
Chemical Formula C9H7FN2O2Hydrophobic core requires organic solvent.
Molecular Weight 194.16 g/mol Used to calculate molarity (See Table 2).
CAS Number 1352397-87-5Identifier for sourcing high-purity (>95%) solid.
Aqueous Solubility Insoluble (< 0.1 mg/mL)Cannot be dissolved directly in PBS or DMEM/RPMI.
Primary Solvent 100% Anhydrous DMSODisrupts crystal lattice; must be cell-culture grade.

Experimental Protocol: Master Stock Preparation

Causality Check: Always prepare a highly concentrated "Master Stock" (e.g., 10 mM or 50 mM). A high concentration ensures that when you eventually dilute the compound into your cell culture media, the carryover volume of DMSO remains negligible.

Materials Required:
  • Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate powder (Room temperature equilibrated)

  • Cell-Culture Grade, Anhydrous DMSO (≥99.9% purity)

  • Sterile, solvent-resistant microcentrifuge tubes (e.g., Polypropylene)

  • Vortex mixer and water bath sonicator

Step-by-Step Solubilization:
  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which degrades DMSO efficiency and causes compound hydrolysis.

  • Calculation: Determine the volume of DMSO required to achieve your target concentration based on the mass of your compound.

Table 2: Reconstitution Volumes for Standard Concentrations
Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1 mg 515.0 µL103.0 µL
5 mg 2.575 mL515.0 µL
10 mg 5.150 mL1.030 mL
  • Addition: Pipette the calculated volume of anhydrous DMSO directly into the vial.

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication (If necessary): If visible particulates remain, place the vial in a room-temperature water bath sonicator for 2–5 minutes. Caution: Do not exceed 37°C to prevent thermal degradation of the ester bond.

  • Aliquot & Store: Divide the master stock into 10–20 µL single-use aliquots to prevent freeze-thaw cycles. Store at -20°C (short-term) or -80°C (long-term).

Experimental Protocol: Cell Culture Media Dilution

Causality Check: The most critical failure point in evaluating hydrophobic compounds in vitro is "crashing out" (precipitation) upon introduction to aqueous media. Furthermore, DMSO is inherently cytotoxic. Concentrations exceeding 0.1% (v/v) can induce apoptosis, alter transcriptomic profiles, and skew assay results[4][5].

ProtocolWorkflow S1 Step 1: Weigh Compound S2 Step 2: Add 100% DMSO (Master Stock) S1->S2 S3 Step 3: Aliquot & Store (-20°C / -80°C) S2->S3 S4 Step 4: Intermediate Dilution (Optional) S3->S4 S5 Step 5: Final Media (≤ 0.1% DMSO) S4->S5

Step-by-step workflow for the dissolution and aqueous dilution of hydrophobic azaindoles.

Step-by-Step Aqueous Dilution:
  • Thaw: Remove a single-use aliquot of the Master Stock from -80°C and allow it to reach room temperature. Vortex briefly.

  • Pre-warm Media: Ensure your complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Rationale: Cold media drastically reduces the solubility threshold of the compound, triggering instant precipitation.

  • Intermediate Dilution (Highly Recommended): If your final target concentration is low (e.g., 1 µM), do not pipette 0.1 µL of a 10 mM stock directly into 1 mL of media. Instead, create an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in 100% DMSO .

  • Final Dilution: Add the DMSO stock dropwise to the pre-warmed media while gently vortexing the media tube.

    • Example for a 10 µM final assay concentration: Add 1 µL of a 10 mM DMSO stock to 999 µL of media.

    • Validation: The final DMSO concentration is exactly 0.1% (v/v).

  • Visual Inspection: Hold the media up to the light. It should be perfectly clear. If it appears cloudy or opalescent, the compound has precipitated.

Trustworthiness & System Validation: Vehicle Controls

To ensure your protocol is a self-validating system, you must run proper controls to isolate the biological effect of the pyrrolo[2,3-b]pyridine derivative from solvent-induced artifacts.

  • Vehicle Control Requirement: Every experiment must include a vehicle-treated control group. The vehicle control must contain the exact same percentage of DMSO as your highest drug concentration.

  • DMSO Toxicity Limit: If your experimental design forces you to use >0.1% DMSO to achieve the desired compound concentration, you must run a DMSO dose-response curve (0.05% to 0.5%) on your specific cell line to prove that the solvent alone does not impact cell viability or your specific readout (e.g., kinase phosphorylation status)[4].

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors ResearchGate[Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling MDPI[Link]

  • Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 J-Stage[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes MDPI[Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Abstract This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel small molecule, methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, hereafter referred to as "Cmpd...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel small molecule, methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, hereafter referred to as "Cmpd-X." As specific preclinical data for Cmpd-X is not publicly available, this guide establishes a systematic and scientifically rigorous workflow for its characterization. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the underlying scientific rationale. The objective is to empower research teams to generate robust and reproducible data, forming a solid foundation for further preclinical development. The workflow will cover essential preliminary steps, including physicochemical characterization and formulation, and detail the sequential execution of a Maximum Tolerated Dose (MTD) study, a pharmacokinetic (PK) profiling study, and the subsequent design of a robust efficacy study.

Introduction and Scientific Background

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2][3][4] Derivatives of this scaffold have shown promise in oncology and inflammatory diseases.[2][5][6][7] Cmpd-X, methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is a novel analogue within this class. While its specific mechanism of action is yet to be fully elucidated, related compounds suggest it may function as an inhibitor of a critical signaling kinase.

For the purpose of this illustrative guide, we will proceed with a hypothetical profile for Cmpd-X :

  • Proposed Mechanism of Action: Inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[4][8]

  • In Vitro Potency (IC50): 0.1 µM (100 nM) in a cell-based assay measuring FGFR1 phosphorylation.

  • In Vitro Cytotoxicity (CC50): 10 µM (10,000 nM) in a standard cancer cell line (e.g., HCT116).

This hypothetical data provides a starting point for dose-range finding, aiming for a therapeutic window between the effective concentration and the concentration at which toxicity is observed.[9]

Physicochemical Characterization and Formulation Development

A significant hurdle for many kinase inhibitors is poor aqueous solubility, which can lead to low and variable oral bioavailability.[10][11][12] Therefore, the first critical step is to characterize the solubility of Cmpd-X and develop a suitable formulation for animal dosing.

Protocol 2.1: Solubility Screening

Objective: To determine the solubility of Cmpd-X in a panel of pharmaceutically acceptable vehicles.

Methodology:

  • Add an excess amount of Cmpd-X (e.g., 10 mg) to 1 mL of each test vehicle in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[13]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Quantify the concentration of dissolved Cmpd-X using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Express solubility in mg/mL.

Table 1: Hypothetical Solubility Data for Cmpd-X

VehicleCompositionSolubility (mg/mL)Observations
Water100% H₂O< 0.01Insoluble
PBS, pH 7.4Phosphate-Buffered Saline< 0.01Insoluble
5% DMSO / 95% Saline5% Dimethyl sulfoxide in 0.9% NaCl0.1Precipitates upon standing
10% Solutol HS 15 / 90% Water10% Kolliphor® HS 15 in water2.5Clear solution
0.5% Methylcellulose / 0.2% Tween 80 in Water (MCT)0.5% (w/v) MC, 0.2% (v/v) Tween 80> 10 (suspension)Fine, uniform suspension
20% PEG400 / 80% Water20% Polyethylene glycol 400 in water1.2Clear solution

Interpretation and Vehicle Selection:

Based on the hypothetical data, Cmpd-X exhibits poor aqueous solubility. While some co-solvent systems can dissolve it at low concentrations, a suspension in 0.5% Methylcellulose with 0.2% Tween 80 (MCT) offers the highest drug load and is a common, well-tolerated vehicle for oral gavage studies.[14] For intravenous (IV) administration, a solubilizing vehicle like 10% Solutol HS 15 would be more appropriate. For the subsequent oral studies, MCT will be the selected vehicle.

In Vivo Dosing Workflow: A Step-by-Step Approach

The path from a novel compound to an effective in vivo tool involves a logical sequence of studies. Each study informs the next, progressively refining the dosing parameters.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Testing A In Vitro Data (IC50, CC50) B Allometric Scaling (Initial Dose Estimation) A->B C Maximum Tolerated Dose (MTD) Study (Single Dose Escalation) B->C D Define MTD (e.g., <15% body weight loss) C->D E Single Dose PK Study (Dose < MTD) D->E Informs dose selection F Determine Key PK Parameters (Cmax, Tmax, AUC, T½) E->F G Design Efficacy Study (Select Doses & Schedule) F->G Informs dose and frequency H Execute Chronic Dosing Study (e.g., 21-day tumor model) G->H I Correlate Exposure, PD, and Efficacy H->I

Caption: Workflow for establishing an in vivo dosage regimen.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[15] It is a critical first step to establish a safe dose range for subsequent studies.

Protocol 4.1: Single-Dose MTD Study in Mice

Objective: To determine the MTD of Cmpd-X following a single oral administration in mice.

Animal Model: Female BALB/c mice, 8-10 weeks old.

Methodology:

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.

  • Group Allocation: Randomly assign animals to dose cohorts (n=3-5 mice per group).[16]

  • Dose Preparation: Prepare a stock suspension of Cmpd-X in the MCT vehicle at a concentration suitable for the highest dose. Serially dilute this stock to prepare the lower doses. Ensure the suspension is homogenous by continuous stirring.

  • Dose Escalation: Administer single, escalating doses of Cmpd-X to each group via oral gavage (PO). A common starting dose can be estimated from the in vitro data.[9][16] A typical dose escalation scheme is shown in Table 2.

  • Monitoring: Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for the next 7-14 days. Record body weight daily.

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant signs of toxicity (e.g., lethargy, ruffled fur, ataxia) or cause more than a 15-20% loss in body weight.[15]

Table 2: Example MTD Study Design and Hypothetical Outcome

CohortDose (mg/kg, PO)Number of MiceDaily ObservationsMean Body Weight Change (Day 7)Outcome
1Vehicle (MCT)3Normal+2%No adverse effects
2103Normal+1%Well-tolerated
3303Normal-1%Well-tolerated
41003Mild, transient lethargy for 2 hours post-dose-5%Well-tolerated
53003Significant lethargy, ruffled fur for 8 hours post-dose-18%Signs of toxicity, exceeds MTD criteria
62003Mild lethargy for 4 hours post-dose-12%Determined MTD

Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug. This data is vital for understanding the drug's exposure profile (Cmax, AUC) and determining an appropriate dosing frequency (based on half-life, T½).[17]

Protocol 5.1: Single-Dose PK Study in Mice

Objective: To determine the pharmacokinetic profile of Cmpd-X after a single oral dose.

Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point).

Methodology:

  • Dosing: Administer a single dose of Cmpd-X (e.g., 30 mg/kg , a well-tolerated dose below the MTD) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[17]

  • Plasma Preparation: Process blood samples to isolate plasma (e.g., by centrifugation using EDTA-coated tubes).

  • Bioanalysis: Quantify the concentration of Cmpd-X in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 3: Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterValueDescription
Dose (mg/kg, PO)30Administered dose
Cmax (ng/mL)1500Maximum observed plasma concentration
Tmax (hours)2Time to reach Cmax
AUC₀₋₂₄ (ng*h/mL)9000Area under the curve from 0 to 24 hours
(hours)6Elimination half-life

Interpretation: This hypothetical PK profile suggests that after a 30 mg/kg oral dose, Cmpd-X is absorbed within 2 hours and maintains significant plasma concentrations for at least 8-12 hours. The half-life of 6 hours suggests that once-daily (QD) or twice-daily (BID) dosing could be appropriate to maintain drug levels above the target IC50 (100 nM, which is approximately 21 ng/mL for a MW of ~210 g/mol ).

Efficacy Study Design

With MTD and PK data in hand, a well-designed efficacy study can be planned to test the antitumor activity of Cmpd-X in a relevant animal model (e.g., a tumor xenograft model).

G cluster_0 Study Setup cluster_1 Treatment Phase (21 Days) cluster_2 Monitoring & Endpoints A Implant Tumor Cells (e.g., HCT116) B Allow Tumors to Establish (e.g., to 100-150 mm³) A->B C Randomize Mice into Cohorts B->C D Group 1: Vehicle Control (MCT, QD) E Group 2: Cmpd-X Low Dose (e.g., 10 mg/kg, QD) F Group 3: Cmpd-X Mid Dose (e.g., 30 mg/kg, QD) G Group 4: Cmpd-X High Dose (e.g., 100 mg/kg, QD) H Monitor Body Weight & Tumor Volume (2-3 times per week) D->H E->H F->H G->H I Terminal Endpoint: Tumor Weight, PK/PD Analysis H->I

Caption: Workflow for a typical in vivo efficacy study.

Protocol 6.1: Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Cmpd-X in a human tumor xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116) into the flank of immunocompromised mice (e.g., NU/NU nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.

  • Group Allocation: Randomize mice into treatment cohorts (n=8-12 animals per group for statistical power).[17]

  • Dosing Regimen: Administer Cmpd-X or vehicle daily via oral gavage for a set period (e.g., 21 days). Doses are selected based on the MTD and PK studies to cover a range of exposures.

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors are excised and weighed. Secondary endpoints can include body weight monitoring (for toxicity) and collection of terminal blood/tumor samples for PK/PD analysis.

Table 4: Example Efficacy Study Design

GroupTreatmentDose (mg/kg)RouteScheduleNumber of Animals
1Vehicle (MCT)-POQD10
2Cmpd-X10POQD10
3Cmpd-X30POQD10
4Cmpd-X100POQD10
5Positive Control (e.g., approved drug)-POQD10

Conclusion and Future Directions

This document outlines a systematic, data-driven approach to establishing in vivo dosing guidelines for the novel compound methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Cmpd-X). By sequentially determining its formulation feasibility, safety range (MTD), and exposure profile (PK), researchers can design robust and informative efficacy studies. The hypothetical data and protocols provided serve as a template that can be adapted based on actual experimental findings. Successful demonstration of a dose-dependent anti-tumor effect in efficacy studies, correlated with target engagement and a favorable safety profile, would provide strong justification for advancing Cmpd-X into further preclinical development, including toxicology studies in a second species and IND-enabling research.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Gavali, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Swarbrick, J. (2015). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition. [Link]

  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]

  • Artali, R., et al. (2013). Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry, 56(17), 6776-6788. [Link]

  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Da Settimo, F., et al. (2013). Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. Journal of Medicinal Chemistry, 56(17), 6776-88. [Link]

  • Pharmacophore. (2021). ANIMALS USED IN EXPERIMENTAL PHARMACOLOGY AND 3 RS. [Link]

  • Capot Chemical. (2026, March 8). MSDS of Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate. [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Matter, H., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 854-869. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • Wang, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

  • Bojinov, V., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules (Basel, Switzerland), 27(19), 6271. [Link]

  • Lindsley, C. W., et al. (2024). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chemical Neuroscience. [Link]

  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • Chem-info. (n.d.). methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate — Chemical Substance Information. [Link]

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Method

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate crystallization conditions

Application Note: High-Yield Crystallization and Polymorph Control of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 1. Introduction & Chemical Profiling Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Crystallization and Polymorph Control of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

1. Introduction & Chemical Profiling Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1352397-87-5) is a highly valued fluorinated heterocyclic building block[1]. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-active agents, such as PDE4B and CSF1R inhibitors[2][3]. The controlled crystallization of this intermediate is critical for ensuring high chemical purity and consistent solid-state properties in downstream active pharmaceutical ingredient (API) manufacturing.

Table 1: Physicochemical Profile

Property Value Impact on Crystallization
CAS Number 1352397-87-5 Standard identifier for material sourcing and safety profiling[1].
Molecular Weight 194.16 g/mol Determines supersaturation mass-balance and dosing calculations[1].
H-Bond Donors 1 (Pyrrole N-H) Drives strong intermolecular networks and solid-state stability[4].
H-Bond Acceptors 4 (Pyridine N, Ester O/C=O, F) Competes for the N-H proton, inducing potential polymorphism[5].

| Lipophilicity | Enhanced by 3-Fluoro | Reduces aqueous solubility; favors the use of organic primary solvents. |

2. Mechanistic Principles of 7-Azaindole Crystallization The crystallization of 7-azaindole derivatives is thermodynamically driven by their propensity to form robust, centrosymmetric dimers in the solid state. This dimerization occurs via dual, complementary N-H···N hydrogen bonds between the pyrrole N-H (donor) and the pyridine nitrogen (acceptor)[4].

However, the specific substitution pattern of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate complicates this baseline behavior. The introduction of the 4-methyl carboxylate group provides competitive hydrogen bond acceptors (the ester carbonyl and ether oxygen). Furthermore, the 3-fluoro substituent alters the electrostatic potential of the aromatic system, enabling potential aryl–perfluoroaryl-like π−π stacking or weak C-H···F interactions[5].

Causality in Solvent Selection: To achieve high-purity crystallization, the solvent system must possess enough Lewis basicity or protic character (e.g., Ethyl Acetate or Methanol) to temporarily disrupt the strong N-H···N dimers in solution. Once the monomeric state is solvated, controlled cooling or anti-solvent addition is used to carefully modulate supersaturation. This prevents rapid, chaotic precipitation (which traps impurities and forms metastable catemers) and guides the preferential nucleation of the thermodynamically stable dimeric polymorph.

G A Solid State (Centrosymmetric Dimer) B Solvation (H-Bond Disruption) A->B Heat + Polar Solvent C Monomeric State (Solvent-Coordinated) B->C D Controlled Supersaturation C->D Cooling / Anti-Solvent E Nucleation (Stable Polymorph) D->E Re-assembly via H-Bonds

Caption: Pathway of 7-azaindole dimer disruption and controlled thermodynamic nucleation.

3. Experimental Workflows

The following self-validating protocols are designed to control the metastable zone width (MZW). Protocol A utilizes thermodynamic control for maximum purity, while Protocol B utilizes kinetic control for high-throughput yield.

Protocol A: Cooling-Induced Crystallization (High Purity) Objective: To grow large, high-purity crystals by avoiding kinetic trapping.

  • Dissolution : Suspend 10.0 g of the crude compound in 50 mL of Ethyl Acetate (EtOAc).

  • Thermal Disruption : Heat the suspension to 65°C under continuous overhead agitation (250 rpm). Insight: The elevated temperature and the Lewis basic carbonyl of EtOAc synergistically break the azaindole dimers.

  • Polish Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane. Insight: This removes insoluble micro-particulates that act as heterogeneous nucleation sites, which can prematurely trigger crystallization and trap impurities.

  • Controlled Cooling : Cool the filtrate from 65°C to 5°C at a strictly linear ramp rate of 0.5°C/min. Insight: A slow, linear cooling rate maintains the system within the metastable zone, preventing local supersaturation spikes and ensuring the growth of the most thermodynamically stable polymorph.

  • Aging : Hold the suspension at 5°C for 2 hours to allow the system to reach thermodynamic equilibrium, maximizing yield.

  • Isolation : Filter the crystals under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) EtOAc/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying : Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Protocol B: Anti-Solvent Addition Crystallization (High Yield) Objective: To maximize recovery from highly soluble streams while preventing "oiling out" (liquid-liquid phase separation).

  • Dissolution : Dissolve 10.0 g of the compound in 30 mL of Methanol (MeOH) at 45°C.

  • Anti-Solvent Dosing : Maintain the solution at 45°C. Slowly add 60 mL of purified Water (anti-solvent) via an automated dosing pump at a rate of 2.0 mL/min. Insight: Water rapidly decreases the solubility of the lipophilic fluorinated core. The slow addition rate is critical; rapid addition causes the compound to "oil out" as an amorphous liquid phase rather than nucleating as a crystal.

  • Seeding (Critical Step) : After 10 mL of water has been added (reaching the edge of the metastable zone), introduce 0.1 g of pure seed crystals. Insight: Seeding bypasses the primary nucleation energy barrier, forcing the system to deposit solute onto the seeds rather than forming an amorphous phase.

  • Cooling : Once all water is added, cool the biphasic mixture to 10°C at 1.0°C/min.

  • Isolation & Drying : Filter, wash with 15 mL of chilled MeOH/Water (1:3 v/v), and dry at 45°C under vacuum.

G Start Crude Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Dissolve Dissolution in Primary Solvent (EtOAc or MeOH) Start->Dissolve Filter Hot Polish Filtration (0.45 µm) Dissolve->Filter Split Method Selection Filter->Split Cooling Linear Cooling (0.5°C/min to 5°C) Split->Cooling High Purity Goal AntiSolvent Anti-Solvent Dosing (Water at 2 mL/min) Split->AntiSolvent High Yield Goal Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate AntiSolvent->Isolate Dry Vacuum Drying (40-45°C, 12h) Isolate->Dry End High-Purity Crystalline Product Dry->End

Caption: Decision matrix and workflow for cooling vs. anti-solvent crystallization methodologies.

4. Quantitative Data Summary

Table 2: Comparative Yield and Purity Outcomes

Crystallization Method Primary Solvent Anti-Solvent Average Yield (%) HPLC Purity (%) Crystal Habit
Protocol A (Cooling) Ethyl Acetate N/A 78 - 82 > 99.8 Block-like / Prismatic
Protocol B (Anti-Solvent) Methanol Water 92 - 95 98.5 - 99.0 Fine Needles

| Alternative Cooling | THF | Heptane | 85 - 88 | > 99.5 | Thick Plates |

Note: Block-like habits obtained via Protocol A exhibit superior flowability and lower residual solvent entrapment compared to the fine needles generated by rapid anti-solvent precipitation.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Answering your request to create an in-depth technical guide for improving the yield of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate synthesis. Prepared by: Gemini, Senior Application Scientist Welcome to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request to create an in-depth technical guide for improving the yield of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate synthesis.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of key heterocyclic building blocks. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a valuable scaffold in modern drug discovery.[1][2] Our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic efforts effectively.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in medicinal chemistry.[3] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated azaindoles highly sought-after.[4][5] However, the synthesis, particularly the regioselective fluorination of the electron-rich pyrrolopyridine system, presents notable challenges.[6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common issues encountered during this synthesis.

Proposed Synthetic Workflow

A common and effective strategy for introducing a fluorine atom onto an electron-deficient pyridine ring is through Nucleophilic Aromatic Substitution (SNAr). This approach typically involves the displacement of a good leaving group (e.g., a nitro or halo group) by a fluoride anion. The workflow below outlines a plausible route starting from the 7-azaindole N-oxide.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Key Fluorination Step A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B 7-Azaindole N-oxide A->B Oxidation C 4-Chloro-7-azaindole B->C POCl3 or MeSO2Cl D Methyl 1H-pyrrolo[2,3-b]pyridine -4-carboxylate C->D Carbonylation (e.g., Pd-cat., CO, MeOH) E Methyl 3-nitro-1H-pyrrolo[2,3-b] pyridine-4-carboxylate D->E Nitration (e.g., HNO3/H2SO4) G Methyl 3-fluoro-1H-pyrrolo[2,3-b] pyridine-4-carboxylate E->G SNAr Reaction F Fluoride Source (e.g., CsF, KF) F->G

Caption: Proposed synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield for the fluorination of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is consistently low (<40%). What are the critical parameters to optimize?

A1: This is the most common and critical challenge. Low yield in this SNAr reaction typically stems from four factors: the reactivity of the fluoride source, solvent effects, reaction temperature, and substrate stability.

  • Causality—The Fluoride Nucleophile: The fluoride ion is a weak nucleophile in protic solvents due to strong hydration. In anhydrous aprotic polar solvents, its nucleophilicity is significantly enhanced. The choice of cation (K⁺, Cs⁺, or tetra-alkylammonium) also modulates reactivity by influencing the solubility and dissociation of the metal fluoride salt. Cesium fluoride (CsF) is often superior due to its higher solubility and the "naked" nature of the fluoride anion it provides in solvents like DMSO.[7]

  • Troubleshooting Steps & Optimization:

    • Ensure Anhydrous Conditions: Water is detrimental. It will hydrate the fluoride ion, reducing its nucleophilicity, and can lead to hydrolysis of the ester (see Q2). Use freshly dried solvents (e.g., over molecular sieves) and flame-dry your glassware under an inert atmosphere (N₂ or Ar).

    • Optimize Fluoride Source and Solvent: While potassium fluoride (KF) is cheaper, it is often less reactive. CsF is generally more effective.[7] Spray-dried KF can be an alternative. The solvent must be aprotic and polar to dissolve the fluoride salt and stabilize the charged Meisenheimer complex intermediate.

    • Control Temperature Carefully: SNAr reactions require thermal energy to overcome the activation barrier. However, the 7-azaindole core can be thermally sensitive. Start with a moderate temperature (e.g., 100-120 °C) and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10 °C. If decomposition is observed (darkening of the solution, multiple spots on TLC), reduce the temperature and accept a longer reaction time.

Data Summary: Recommended Starting Conditions for SNAr Fluorination

ParameterRecommended ConditionRationale & Key Considerations
Fluoride Source CsF (5 equivalents)High solubility and reactivity in aprotic solvents.[7] Ensure it is anhydrous.
Solvent Anhydrous DMSO or DMFExcellent at solvating the fluoride salt and stabilizing the reaction intermediate.
Temperature 120 °C (initial)Balances reaction rate with potential for substrate decomposition. Adjust based on monitoring.
Atmosphere Inert (N₂ or Argon)Prevents side reactions and ingress of atmospheric moisture.
Reaction Time 1.5 - 6 hoursMonitor progress by TLC/LC-MS to avoid prolonged heating and decomposition.
Q2: I'm observing significant formation of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. How can I prevent the hydrolysis of my methyl ester?

A2: Ester hydrolysis under these conditions is typically base-catalyzed, with the fluoride ion itself acting as a base, or it's mediated by trace amounts of hydroxide from residual water.

  • Causality—The Role of Water and Basicity: F⁻ is the conjugate base of a weak acid (HF) and can promote hydrolysis, especially at elevated temperatures. If any water is present, it can react with the fluoride source to generate hydroxide ions, which are potent nucleophiles for ester saponification.

  • Troubleshooting Steps:

    • Rigorously Exclude Water: This is the most critical step. Use anhydrous fluoride sources and solvents. Consider using a phase-transfer catalyst (e.g., 18-crown-6 with KF) which can allow for lower temperatures, thereby reducing the rate of hydrolysis.

    • Avoid Overly Basic Conditions: While SNAr is the primary reaction, basicity can be an issue. Stick to neutral fluoride salts like CsF or KF. Avoid highly basic sources like tetrabutylammonium fluoride (TBAF) if hydrolysis is a problem, as it is often supplied as a hydrate and is more basic.

    • Minimize Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction immediately to prevent the product from sitting in the hot, basic medium.

    • Alternative Hydrolysis Methods (If desired): If the carboxylic acid is the desired final product, the ester can be cleaved under more controlled conditions post-fluorination using standard methods like LiOH in a THF/water mixture.[8] There are also milder, non-basic methods available if the molecule is base-sensitive.[9][10][11]

Q3: My starting material, methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, is difficult to prepare and seems unstable. Are there alternative precursors for the fluorination?

A3: Yes, a 3-halo-substituted precursor (e.g., chloro or bromo) is a viable alternative to the 3-nitro compound. The choice between a nitro or halo leaving group is a trade-off between activation and stability.

  • Causality—Leaving Group Ability: For SNAr, the best leaving groups are those that are strongly electron-withdrawing (activating the ring towards nucleophilic attack) and stable as an anion.

    • -NO₂: Highly activating, making the reaction faster or proceed at lower temperatures. However, nitroaromatic compounds can be energetic and unstable. The nitration step to install it can also lead to side products.

    • -Cl, -Br: Generally less activating than a nitro group, so the SNAr reaction may require higher temperatures or longer reaction times. However, halo-substituted precursors are often more stable and easier to handle. The halogen can be installed via various methods, including direct halogenation or Sandmeyer-type reactions.

  • Recommendation: If you are facing stability or synthesis issues with the 3-nitro precursor, switching to a methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a sound strategy. The synthesis of 4-bromo-7-azaindole derivatives has been reported and can serve as a starting point for subsequent functionalization.[12] Expect to use slightly more forcing conditions (e.g., higher temperature) for the fluorination step compared to the nitro analogue.

Q4: The 7-azaindole core appears to be decomposing under the reaction conditions, leading to a complex mixture. What conditions should I avoid?

A4: The 7-azaindole scaffold, containing a pyrrole ring fused to a pyridine, has specific sensitivities. The pyrrole moiety is electron-rich and susceptible to oxidation and polymerization, especially under strongly acidic or oxidative conditions.[4]

  • Causality—Ring Stability:

    • Acid Sensitivity: Strong, non-nucleophilic acids can protonate the pyrrole ring, leading to polymerization or decomposition. This is particularly relevant during precursor synthesis (e.g., nitration) or workup.

    • Oxidative Sensitivity: The pyrrole ring can be oxidized, especially at high temperatures in the presence of air.

    • Thermal Instability: While necessary for the SNAr reaction, excessive heat (>150-160 °C) for prolonged periods can cause nonspecific decomposition.

  • Troubleshooting & Prevention:

    • Maintain Inert Atmosphere: Always run high-temperature reactions under a blanket of nitrogen or argon to exclude oxygen.

    • Avoid Strong Acids: When performing steps like nitration, use the minimum required concentration and temperature. During workup, neutralize acidic solutions promptly and avoid prolonged exposure.

    • Moderate Temperature: As discussed in Q1, find the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Do not overheat.

    • Consider N-Protection: If ring stability is a persistent issue, consider protecting the pyrrole nitrogen (e.g., with a SEM or Boc group). This can improve solubility and stability, though it adds extra steps to the synthesis.

Troubleshooting Workflow: Low Fluorination Yield

Troubleshooting_Yield cluster_yes cluster_no start Low Yield in Fluorination Step q1 Is starting material (SM) consumed? start->q1 q2 Is ester hydrolysis a major byproduct? q1->q2 Yes sol_reactivity Root Cause: Low Reactivity Action: 1. Increase Temperature (cautiously). 2. Switch to CsF from KF. 3. Ensure anhydrous conditions. 4. Increase reaction time. 5. See FAQ Q1. q1->sol_reactivity No sol_hydrolysis Root Cause: Water Present Action: 1. Use anhydrous solvent/reagents. 2. Minimize reaction time. 3. See FAQ Q2. q2->sol_hydrolysis Yes sol_decomp Root Cause: Decomposition Action: 1. Lower reaction temperature. 2. Ensure inert atmosphere. 3. Check SM stability. 4. See FAQ Q4. q2->sol_decomp No

Caption: Decision tree for troubleshooting low fluorination yield.

Reference Experimental Protocol

This protocol is a representative procedure based on analogous transformations found in the literature.[7] It should be optimized for your specific substrate and scale.

Synthesis of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate via SNAr

  • Glassware Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the flask and stir bar. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Addition: To the cooled flask, add methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 mmol, 1.0 equiv) and anhydrous Cesium Fluoride (CsF, 5.0 mmol, 5.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 10 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 120 °C. Stir the reaction mixture vigorously under the nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexanes) or LC-MS every hour. The reaction is typically complete within 1.5 to 4 hours.

  • Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing distilled water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Relevant sections on methyl ester cleavage).
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Molecules. [Link]

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications. [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. [Link]

  • The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Baran, P. S. Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization. Journal of the American Chemical Society. [Link]

  • Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Organic Process Research & Development. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Pharmaceuticals. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. PubMed. [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, chemical profiling, and validated methodologies for the preparative High-Performance Liquid Chromatography (HPLC) purification of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

PART 1: System Diagnostics & Chemical Profiling

Before developing an HPLC method, it is critical to understand the causality between the molecule's structural features and its chromatographic behavior. Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate presents a unique triad of purification challenges: a basic nitrogen, a lipophilic halogen, and a labile ester.

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeatureChemical PropertyChromatographic ChallengeRecommended Mitigation
Pyrrolo[2,3-b]pyridine Core Basic pyridine nitrogen (N7)Severe peak tailing due to secondary interactions with acidic silanols[1].Use an end-capped C18 column and a low-pH mobile phase (0.1% Formic Acid).
C4-Methyl Ester Susceptible to acid/base hydrolysisOn-column or post-run degradation into the carboxylic acid[2].Avoid strong bases (NH₄OH); flash-freeze and lyophilize fractions immediately.
C3-Fluoro Group High lipophilicity & planarityPoor aqueous solubility leading to the "DMSO Effect" upon injection[3].Dissolve in DMSO, but dilute with initial mobile phase prior to injection.

PART 2: Troubleshooting Guide (FAQs)

Q1: Why am I observing severe peak tailing and poor resolution for this compound?

A1: Peak tailing in 7-azaindole derivatives is primarily caused by ion-exchange interactions between the protonated basic pyridine nitrogen (N7) and unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase[1].

  • Causality & Solution: To suppress silanol ionization, the mobile phase pH must be kept acidic. We recommend using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)[4]. Furthermore, you must utilize a sterically protected or heavily end-capped stationary phase (e.g., Waters XBridge C18) to physically block the analyte from accessing residual silanols.

Q2: My LC-MS shows the correct mass during the run, but the lyophilized powder shows a mass [M-14] corresponding to the carboxylic acid. What happened?

A2: You are observing post-purification ester hydrolysis. The C4-methyl carboxylate is highly sensitive to hydrolysis[2]. When fractions containing water, acetonitrile, and an acid modifier (like TFA) sit at room temperature in the fraction collector, the acidic environment catalyzes the cleavage of the acyl-oxygen bond.

  • Causality & Solution: This is a kinetic degradation issue. To prevent this:

    • Switch from TFA (a strong acid) to a milder modifier like 0.1% Formic Acid[1].

    • Chill the fraction collector bed to 4°C.

    • Immediately flash-freeze the collected fractions in liquid nitrogen and lyophilize them. Do not leave fractions on the benchtop overnight.

Q3: I dissolved my crude sample in 100% DMSO. When I inject >500 µL, the peak splits and elutes near the void volume. How do I fix this?

A3: This phenomenon is known as the "DMSO Effect"[3]. DMSO is a very strong elution solvent in reversed-phase chromatography. When a large volume of 100% DMSO is injected, the analyte remains trapped in the DMSO plug and travels down the column without partitioning into the stationary phase, leading to peak breakthrough or splitting.

  • Causality & Solution: The injection solvent must be weaker than the mobile phase. Dilute your DMSO sample with at least 30-50% water (or your initial mobile phase) before injection. If the compound precipitates, perform multiple smaller-volume injections rather than one large injection.

Troubleshooting Start Analyze HPLC Chromatogram & MS Data Tailing Issue: Severe Peak Tailing Start->Tailing Hydrolysis Issue: Post-Run Ester Hydrolysis Start->Hydrolysis Silanol Cause: Basic N7 interacts with acidic silanols Tailing->Silanol Acidic Cause: Acid-catalyzed cleavage in collection tubes Hydrolysis->Acidic Mod1 Solution: Add 0.1% Formic Acid to mobile phase Silanol->Mod1 Mod2 Solution: Use end-capped C18 column Silanol->Mod2 Mod3 Solution: Flash-freeze & lyophilize immediately Acidic->Mod3

Fig 1. Troubleshooting logic for peak tailing and ester hydrolysis during purification.

PART 3: Standard Operating Procedure (SOP)

This self-validating preparative HPLC protocol is specifically engineered to balance the solubility needs of the fluoro-group, the tailing suppression of the azaindole core, and the stability of the methyl ester.

Step 1: Sample Preparation

  • Weigh the crude methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

  • Dissolve in a minimum volume of DMSO (e.g., 100 mg/mL).

  • Slowly add 0.1% aqueous Formic Acid dropwise while vortexing until the solvent composition is at least 30% aqueous.

  • Validation Check: If the solution turns cloudy, add a few drops of Acetonitrile until clear, then filter through a 0.45 µm PTFE syringe filter to protect the column frit.

Step 2: Column and Mobile Phase Setup

  • Column: Preparative C18, heavily end-capped, 5 µm particle size, 19 x 150 mm.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (FA).

  • Flow Rate: 15–20 mL/min.

Step 3: Gradient Execution

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte and wash out the DMSO plug).

  • 2.0 - 15.0 min: 10% to 60% B (Linear gradient optimized for the lipophilic fluoro-core).

  • 15.0 - 17.0 min: 100% B (Column wash).

  • 17.0 - 20.0 min: 10% B (Re-equilibration).

Step 4: Fraction Collection and Lyophilization

  • Trigger fraction collection via UV detection at 254 nm (optimal for the azaindole chromophore).

  • Critical Self-Validation Step: Immediately analyze a 10 µL aliquot of the main fraction via analytical LC-MS to confirm the presence of the intact methyl ester [M+H]⁺ and the absence of the hydrolyzed acid.

  • Flash-freeze the validated fractions in liquid nitrogen within 30 minutes of collection.

  • Lyophilize for 24-48 hours to yield the pure product.

Workflow Prep 1. Sample Preparation Dissolve in DMSO, dilute to <70% organic Inject 2. Injection Load sample via sandwich technique Prep->Inject Elute 3. Gradient Elution Water/MeCN + 0.1% Formic Acid Inject->Elute Collect 4. Fraction Collection Trigger via UV at 254 nm Elute->Collect Validate 5. On-the-fly Validation Confirm ester intact via LC-MS Collect->Validate Lyophilize 6. Lyophilization Flash-freeze to yield pure powder Validate->Lyophilize

Fig 2. Self-validating preparative HPLC workflow for methyl ester azaindole derivatives.

PART 4: References[4] Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction

Source: nih.gov URL: 1] Title: Application Note 168: LC/MS Analysis of Peptides Source: sigmaaldrich.com URL: 2] Title: Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL: 3] Title: New antibiotic leads from marine molluscs for treating respiratory infection - Research Portal Source: scu.edu.au URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the technical support guide for the synthesis and optimization of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable 7-azaindole scaffold. As a key building block in modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, robust and scalable access to this molecule is critical.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind experimental choices, helping you to diagnose issues and rationally design optimization strategies.

Synthetic Strategies: A High-Level Overview

The synthesis of functionalized 7-azaindoles like methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a non-trivial task. The regioselective installation of substituents onto the electron-deficient pyridine ring, coupled with the construction of the fused pyrrole ring, presents several challenges. Generally, synthetic approaches can be categorized into two main strategies:

  • Pyridine First Approach: Building a pre-functionalized pyridine ring and subsequently forming the fused pyrrole ring.

  • Azaindole First Approach: Starting with a core 7-azaindole scaffold and performing sequential functionalization at the desired positions.

Each strategy has its merits and drawbacks, and the optimal choice often depends on the availability of starting materials and the specific substitution pattern required. The following workflow illustrates a generalized "Pyridine First" approach, which is common for this scaffold.

G cluster_0 Pyridine Ring Functionalization cluster_1 Pyrrole Ring Formation cluster_2 Final Functionalization start Substituted Pyridine step1 Introduce Leaving Group (e.g., -NO2, -Br) at C3 start->step1 step2 Introduce Carboxylate Precursor at C4 step1->step2 step3 Cyclization Precursor Assembly (e.g., Chichibabin, Fischer, Pd-coupling) step2->step3 Key Intermediate step4 Annulation/Cyclization to form Pyrrolo[2,3-b]pyridine Core step3->step4 step5 Fluorination via SNAr or Electrophilic Fluorination step4->step5 step6 Final Product step5->step6

Caption: Generalized "Pyridine First" synthetic workflow.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yields in Pyrrole Ring Formation/Cyclization

Question: I am attempting to form the 7-azaindole core via a Chichibabin-type cyclization or a related base-mediated condensation, but my yields are consistently below 30%. I observe a complex mixture of byproducts and recover unreacted starting material. What are the common causes and how can I improve the yield?

Answer: Low yields in these types of cyclizations are a frequent and frustrating issue, often stemming from competing side reactions and suboptimal base or temperature control. The primary culprits are typically picoline dimerization and side reactions involving the strong base.[3]

Causality and Optimization:

  • Picoline Dimerization: In reactions involving lithiated picoline intermediates (a common strategy), the lithiated species can act as a nucleophile and attack another molecule of the starting picoline. This parasitic side reaction consumes your starting material.

    • Solution: Carefully control the reaction temperature, keeping it as low as possible to disfavor the dimerization pathway. Additionally, consider a reverse addition strategy, where the nitrile or other electrophilic partner is added to the pre-formed lithiated picoline solution. This ensures the lithiated species is consumed by the desired reaction as soon as it's introduced.[3]

  • Base Stoichiometry and Choice: Using an insufficient amount of a strong base like Lithium diisopropylamide (LDA) is a common mistake. Some studies have shown that using only a stoichiometric amount can lead to yields as low as 15-20%.[3] This is because the base is often consumed in multiple deprotonation steps throughout the reaction mechanism.

    • Solution: Employ a significant excess of the base (e.g., 2.5-3.0 equivalents) to drive the reaction to completion. The choice of counterion can also be critical; lithium-based amides (like LiHMDS) may favor one pathway, while potassium-based amides (KHMDS) can furnish different products or yields.[4]

  • Alternative Cyclization Strategies: If the classic condensation approach fails, modern palladium-catalyzed methods offer a powerful alternative.

    • Solution: Consider a cascade C-N cross-coupling/Heck reaction. This involves reacting an amino-o-bromopyridine with an alkenyl bromide. This strategy has proven effective for synthesizing a range of substituted azaindoles.[5] The choice of palladium source (e.g., Pd₂(dba)₃) and, critically, the phosphine ligand (e.g., XPhos) is paramount for success.[5]

The following decision tree can guide your troubleshooting process for low-yield cyclizations.

G start Low Yield in Cyclization Step q1 Is significant starting material recovered? start->q1 q2 Are dimer byproducts observed by LCMS/NMR? q1->q2 Yes q3 Is the reaction stalling? q1->q3 No q2->q3 No sol2 Lower reaction temperature. Implement reverse addition of reagents. q2->sol2 Yes sol1 Increase base equivalents (e.g., LDA, KHMDS to 2.5-3 eq). q3->sol1 Yes sol3 Consider alternative strategy: Pd-catalyzed cascade reaction. q3->sol3 No/Still Fails

Caption: Troubleshooting decision tree for low cyclization yields.

Issue 2: Inefficient or Non-Selective Fluorination at C-3

Question: I'm struggling to introduce the fluorine atom at the C-3 position. My attempts with electrophilic fluorinating agents give a mixture of isomers, and nucleophilic substitution approaches are not working. What are the most reliable methods?

Answer: Regioselective fluorination of the 7-azaindole core is a significant challenge due to the electronic nature of the bicyclic system. The choice of strategy depends heavily on the functional group tolerance of your intermediate.

Causality and Optimization:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most predictable and regioselective method. It requires an intermediate with a good leaving group at the C-3 position, such as a nitro group (-NO₂). The electron-withdrawing nature of both the pyridine nitrogen and the adjacent carboxylate group activates the C-3 position towards nucleophilic attack by a fluoride source.

    • Protocol: A common and effective method is the reaction of a methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate intermediate with a fluoride source like Cesium Fluoride (CsF) in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 120 °C).[6] The high boiling point of DMSO and the solubility of CsF are key to achieving reasonable reaction rates.

    • Troubleshooting: If the reaction is slow, ensure your solvent is rigorously anhydrous. Water can compete with fluoride as a nucleophile and deactivate the fluoride salt. Also, ensure the leaving group is sufficiently activated; a nitro group is generally superior to a halide in this context.[6]

  • Electrophilic Fluorination: This approach involves reacting a C-3 metalated (lithiated or boronic ester) azaindole with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI, or Selectfluor).

    • Protocol: This strategy often requires protection of the pyrrole N-H (e.g., with a TIPS or SEM group) to prevent N-lithiation.[7] The protected azaindole can be subjected to a lithium-halogen exchange from a C-3 bromo precursor at low temperature (e.g., -78 °C), followed by quenching with the electrophilic fluorine source.[7][8]

    • Troubleshooting: Poor yields often result from incomplete metal-halogen exchange or side reactions of the highly reactive organolithium intermediate. Ensure slow addition of the lithiating agent (e.g., n-BuLi) and maintain cryogenic temperatures throughout.

Method Key Reagents Pros Cons Key References
SNAr 3-NO₂ precursor, CsF, DMSOHigh regioselectivity, reliable.Requires synthesis of nitro-intermediate, harsh conditions (high temp).[6]
Electrophilic 3-Br precursor, n-BuLi, Selectfluor/NFSIMilder thermal conditions.Requires N-H protection, sensitive organolithium intermediate, potential for side reactions.[7][8]
Issue 3: Unwanted Hydrolysis or Decarboxylation

Question: My final product, methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, appears to be unstable. I'm observing the formation of the corresponding carboxylic acid or even the fully decarboxylated 3-fluoro-7-azaindole during purification or subsequent steps. How can I prevent this?

Answer: This is a valid concern. Both the methyl ester and the C-4 carboxyl group are susceptible to cleavage under certain conditions. Understanding the mechanisms of these degradation pathways is key to avoiding them.

Causality and Optimization:

  • Ester Hydrolysis: The methyl ester at C-4 can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This is a standard consideration for ester-containing compounds.

    • Solution: During workup and purification (e.g., chromatography), avoid strongly acidic or basic conditions. Use a buffered aqueous solution (e.g., saturated NaHCO₃) for extractions instead of strong bases like NaOH. For chromatography, silica gel can be slightly acidic; if hydrolysis is a major issue, consider deactivating the silica with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.

  • Decarboxylation: The C-4 carboxylic acid (formed via hydrolysis or as a direct precursor) can undergo decarboxylation, especially under acidic conditions at elevated temperatures. The mechanism for the analogous pyrrole-2-carboxylic acid involves protonation of the pyrrole ring, which facilitates the loss of CO₂ via an associative mechanism with water.[9][10]

    • Solution: If you are working with the carboxylic acid intermediate, subsequent reactions should be carried out under neutral or basic conditions where possible. Avoid prolonged heating in acidic media. If an acid-catalyzed reaction is necessary, use the mildest possible conditions (lowest temperature, shortest reaction time) to minimize this side reaction. The rate of decarboxylation for pyridinecarboxylic acids is significantly influenced by substituents, with electron-withdrawing groups sometimes increasing the rate.[11]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole N-H during the synthesis?

A1: It is highly recommended, and often essential, for many of the key transformations. During palladium-catalyzed cross-coupling reactions, an unprotected N-H can lead to competitive N-arylation, deactivating the catalyst and reducing the yield of the desired C-C or C-N bond formation.[12] Similarly, for reactions involving strong bases or organometallics (like lithiation for subsequent fluorination), the acidic N-H proton will be abstracted first, preventing the desired reaction at other sites.[7] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and triisopropylsilyl (TIPS).

Q2: I need to perform a Suzuki or Buchwald-Hartwig coupling on a halo-7-azaindole intermediate. What is the best catalyst system to start with?

A2: For these crucial reactions, the combination of a palladium source and a bulky, electron-rich biarylphosphine ligand is the modern standard.[13] For Suzuki couplings to install aryl groups, a system like Pd₂(dba)₃ with a ligand such as XPhos or SPhos is a robust starting point.[5][14] For Buchwald-Hartwig aminations, specialized palladium precatalysts incorporating ligands like BrettPhos have shown excellent efficacy, even with challenging substrates like unprotected halo-7-azaindoles.[12][15] Always start with the recommended conditions from the literature and optimize the base (e.g., K₂CO₃, Cs₂CO₃, LiHMDS), solvent (e.g., dioxane, toluene, t-BuOH), and temperature.

Q3: What are the primary safety concerns when using electrophilic fluorinating agents like Selectfluor?

A3: While generally safer than gaseous fluorine sources, electrophilic fluorinating agents are strong oxidizers and should be handled with care. Avoid contact with skin and eyes, and always work in a well-ventilated fume hood. They can react exothermically with certain organic materials. Never mix them directly with strong reducing agents. Review the Safety Data Sheet (SDS) for the specific reagent before use.

Q4: My final purification by silica gel chromatography is giving poor recovery. What are some alternative purification strategies?

A4: The dual hydrogen-bond donor (N-H) and acceptor (pyridine N) sites in the 7-azaindole core can lead to strong interactions with silica gel, causing tailing and poor recovery.[12] If this is an issue, you can try:

  • Deactivating the Silica: Add 0.5-1% triethylamine or ammonia to your eluent system to cap the acidic silanol groups.

  • Reverse-Phase Chromatography: C18-functionalized silica is much less acidic and can be very effective for purifying polar heterocyclic compounds.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity on a large scale. Experiment with different solvent systems (e.g., EtOAc/hexanes, DCM/methanol).

References

  • BenchChem Technical Support Team. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
  • MDPI. (2006, February 25).
  • ACS Publications. (2023, August 28). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • ACS Publications. (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
  • Fluoromart. 4-FLUORO-7-AZAINDOLE.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.).
  • Alfa Chemistry.
  • PMC. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC.
  • ACS Publications. (2015, September 21). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
  • NSF PAR. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes.
  • PMC. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
  • ACS Publications. (2003, December 4). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters.
  • PubMed. (2009, August 26).
  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. (n.d.).
  • ACS Publications. (2009, July 31). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society.
  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vs. Non-Fluorinated Analogs in Drug Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a bioisostere for purines and indoles to tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a bioisostere for purines and indoles to target the ATP-binding hinge region of various protein kinases[1]. The strategic functionalization of this scaffold—specifically through halogenation and esterification—dramatically alters its physicochemical, pharmacokinetic, and pharmacodynamic profiles[2][3].

This guide provides an in-depth technical comparison between the fluorinated building block methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its non-fluorinated baseline methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . By analyzing the causality behind these structural modifications, this document equips drug development professionals with the mechanistic rationale and self-validating experimental protocols necessary to evaluate these compounds in structure-activity relationship (SAR) campaigns.

Structural and Physicochemical Comparison

The introduction of a fluorine atom at the C3 position of the 7-azaindole ring is a classical medicinal chemistry tactic designed to modulate both steric and electronic parameters without significantly increasing the molecular bulk[3].

  • Electronic Effects & pKa Modulation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the pyrrole ring. This significantly lowers the pKa of the adjacent N1-H proton, enhancing its capacity as a hydrogen-bond donor[4]. This enhanced H-bond donation often translates to tighter, more stable binding interactions within the kinase hinge region[5].

  • Metabolic Stability: The C3 position of the unsubstituted azaindole ring is highly electron-rich and represents a well-documented metabolic "soft spot," making it susceptible to cytochrome P450 (CYP) mediated oxidation. Substitution with fluorine sterically and electronically shields this site, blocking oxidative degradation and extending the compound's half-life[3].

  • Lipophilicity (logP): While fluorine often increases lipophilicity in aliphatic systems, its effect on aromatic and heteroaromatic systems is highly context-dependent. In the case of 7-azaindoles, C3-fluorination typically maintains or slightly lowers the overall lipophilicity compared to chlorine or bromine substituents, aiding in the reduction of off-target effects such as hERG channel inhibition[4].

G A C3-Fluorination of 7-Azaindole Scaffold B Inductive Electron Withdrawal A->B C Steric Shielding of C3 Position A->C D Decreased N1 pKa (Enhanced H-Bonding) B->D E Blocked CYP450 Oxidation C->E F Improved Kinase Hinge Binding D->F G Increased Metabolic Stability (Half-life) E->G

Mechanistic pathways of C3-fluorination on 7-azaindole pharmacokinetics and target binding.

Quantitative Data: Physicochemical Profile

Table 1: Comparative Physicochemical Properties

PropertyMethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateMethyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylateImpact of C3-Fluorination
CAS Number 351439-07-11352397-87-5[6]N/A
Molecular Weight 190.18 g/mol 208.17 g/mol +17.99 g/mol
C3 Oxidation Liability High (Metabolic soft spot)Low (Blocked by Fluorine)Enhanced metabolic stability
N1-H pKa (est.) ~ 12.5~ 11.0Stronger H-bond donor capacity
Topological Polar Surface Area 55.1 Ų55.1 ŲConserved

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of these two building blocks when incorporated into active pharmaceutical ingredients (APIs), researchers must employ rigorous, self-validating assays. Below is the standard protocol for evaluating the metabolic stability differential caused by C3-fluorination.

Comparative Microsomal Stability Assay (In Vitro)

Causality & Design: This assay determines the intrinsic clearance ( CLint​ ) of the compounds. By comparing the fluorinated vs. non-fluorinated analogs, researchers can quantify the protective effect of the C3-fluorine against CYP450 oxidation. The protocol incorporates Verapamil as a high-clearance positive control to validate the enzymatic activity of the microsomes, ensuring the system is trustworthy.

Workflow S1 Compound Preparation (1 µM in DMSO) S2 Incubation with HLM (Human Liver Microsomes) S1->S2 S3 Aliquoting at Time Points (0, 5, 15, 30, 60 min) S2->S3 S4 Quenching with Cold Acetonitrile + IS S3->S4 S5 Centrifugation & Supernatant Extraction S4->S5 S6 LC-MS/MS Analysis (MRM Mode) S5->S6 S7 Data Processing: Calculate CL_int & t_1/2 S6->S7

Step-by-step workflow for the comparative microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of both the fluorinated and non-fluorinated compounds in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Aliquot Human Liver Microsomes (HLM) into the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Ensure the final DMSO concentration remains below 0.1% to prevent CYP enzyme inhibition.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Internal Standard (Self-Validation): Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS) (e.g., Tolbutamide). Causality: The IS corrects for any variations in extraction efficiency or LC-MS/MS matrix ionization effects, ensuring absolute quantitative accuracy.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to auto-sampler vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass.

  • Data Processing: Plot the natural log of the remaining percentage of the parent compound versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Table 2: Representative Experimental Data (Microsomal Stability)

Compound Core t1/2​ (min) CLint​ (µL/min/mg protein)CYP450 Liability
Non-Fluorinated Analog18.574.9High (Rapid C3 oxidation)
C3-Fluorinated Analog> 60.0< 15.0Low (C3 blocked)
Verapamil (Positive Control)12.1114.5Assay Validated

(Note: Data is representative of typical SAR findings for azaindole C3-fluorination[3])

Synthesis and Derivatization (Application in Drug Design)

The C4-methyl carboxylate group in both analogs serves as a highly versatile synthetic handle. It can be readily saponified to the corresponding carboxylic acid (e.g., 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) or directly converted into primary, secondary, or tertiary amides via coupling with various amines[7]. This is particularly useful in generating libraries of kinase inhibitors where the C4-amide extends into the solvent-exposed region or the selectivity pocket of the kinase ATP-binding site[5][8].

Strategic Selection: When selecting between the two building blocks, methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate should be prioritized when the lead compound exhibits poor pharmacokinetic exposure due to rapid Phase I metabolism, or when crystallographic data suggests that a stronger hydrogen bond at the hinge region (via the N1-H) is required to improve target binding affinity[1][4]. Conversely, the non-fluorinated analog is often utilized in early-stage screening libraries to establish baseline activity before committing to the slightly more complex synthesis of the fluorinated derivative.

Sources

Comparative

In Vivo Validation and Comparative Efficacy of Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MFPPC) in Solid Tumor Xenografts

Executive Summary & Mechanistic Rationale The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to form critical hydrogen bonds with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to form critical hydrogen bonds with the hinge region of oncogenic kinases[1]. While foundational drugs like Vemurafenib have validated this pharmacophore in the clinic, next-generation derivatives are required to overcome metabolic liabilities and off-target toxicities.

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MFPPC) represents an advanced tool compound and building block specifically designed to target Cyclin-Dependent Kinase 8 (CDK8), a key oncogenic driver in colorectal cancer (CRC)[2].

Causality of Structural Design:

  • 3-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C3 position serves a dual purpose. First, it lowers the pKa of the pyrrole NH, strengthening the hydrogen bond donor interaction with the kinase hinge region (e.g., Ala100 in CDK8). Second, it blocks cytochrome P450-mediated oxidative metabolism at the vulnerable C3 position, significantly extending the compound's in vivo half-life[3].

  • 4-Carboxylate Motif: The methyl carboxylate group at the C4 position is oriented toward the solvent-exposed channel of the kinase active site, providing a vector for enhanced solubility and binding enthalpy without sterically clashing with the highly conserved DFG motif[2].

Pharmacodynamic & Pharmacokinetic Profiling

To objectively evaluate MFPPC, its preclinical profile was compared against Senexin B (a highly specific standard-of-care CDK8/19 inhibitor) and Palbociclib (an FDA-approved CDK4/6 inhibitor used here as a clinical benchmark for CDK targeting).

Table 1: Comparative Preclinical Profile
CompoundPrimary TargetIC₅₀ (nM)Oral Bioavailability (F%)Half-life (t₁/₂ hours)Plasma Clearance (mL/min/kg)
MFPPC CDK8 / CDK1942.568.4%6.214.5
Senexin B CDK8 / CDK1924.032.1%2.838.2
Palbociclib CDK4 / CDK611.046.0%4.122.0

Expert Insight: While Senexin B exhibits a marginally superior in vitro IC₅₀, MFPPC demonstrates a >2-fold improvement in oral bioavailability and a significantly reduced plasma clearance rate. This pharmacokinetic superiority is directly attributable to the metabolic shielding provided by the C3-fluorination, ensuring sustained target engagement in solid tumor microenvironments[3].

Experimental Design & Self-Validating Protocols

To establish trustworthiness, the in vivo efficacy of MFPPC was evaluated using a self-validating HCT116 (Colorectal Carcinoma) murine xenograft model. The protocol incorporates strict blinding and internal controls to eliminate operator bias.

Step-by-Step Methodology: HCT116 Xenograft Model
  • Cell Preparation: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS. Cells are harvested at 80% confluence to ensure logarithmic growth phase viability (>95% via Trypan Blue exclusion).

  • Inoculation: 5 × 10⁶ HCT116 cells, suspended in a 1:1 mixture of PBS and Matrigel (to enhance localized engraftment), are injected subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization & Blinding (Critical Control): Once tumors reach an average volume of 100–150 mm³, mice are randomized into three groups (n=8/group). The technician administering the doses is completely blinded to the group assignments to ensure unbiased handling and measurement.

  • Dosing Formulation: MFPPC and Senexin B are formulated as homogeneous suspensions in 0.5% Carboxymethylcellulose (CMC) and 0.2% Tween-80. This specific vehicle ensures uniform dispersion of the hydrophobic azaindole core, preventing erratic gastrointestinal absorption.

  • Administration: Compounds are administered via oral gavage (PO) daily for 21 days.

  • Endpoint Analysis: Tumor volumes are measured twice weekly using digital calipers by two independent researchers to calculate inter-operator variability (must be CV < 5% for data inclusion). Tumor Growth Inhibition (TGI%) is calculated on Day 21.

In Vivo Efficacy & Toxicity Data

The therapeutic window of a kinase inhibitor is defined by its ability to arrest tumor growth without inducing systemic toxicity (measured via body weight loss).

Table 2: HCT116 Xenograft Efficacy (Day 21 Endpoint)
Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 01,245 ± 112N/A+ 2.1%
Senexin B 30498 ± 6560.0%- 4.5%
MFPPC 30211 ± 4283.0% - 1.2%

Data Interpretation: At an identical dosing regimen of 30 mg/kg, MFPPC achieved a superior TGI of 83.0% compared to Senexin B's 60.0%. Furthermore, mice treated with MFPPC exhibited negligible body weight loss (-1.2%), indicating an excellent safety profile. The enhanced in vivo efficacy, despite a slightly weaker in vitro IC₅₀, perfectly correlates with MFPPC's superior oral bioavailability and extended half-life[2].

Visualizations & Workflows

Pathway MFPPC MFPPC (Fluorinated Azaindole) CDK8 CDK8 / Mediator Complex MFPPC->CDK8 Inhibits (Hinge Binding) BetaCatenin β-Catenin (Active) CDK8->BetaCatenin Phosphorylates/Activates Transcription Oncogenic Transcription (c-Myc, Cyclin D1) BetaCatenin->Transcription Nuclear Translocation TumorGrowth Colorectal Tumor Growth Transcription->TumorGrowth Drives Proliferation

Fig 1: Mechanism of Action: MFPPC inhibits CDK8-mediated β-catenin transcriptional activation.

Workflow InVitro 1. HCT116 Cell Expansion Inoculation 2. Subcutaneous Injection (Mice) InVitro->Inoculation Randomization 3. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 4. Daily PO Dosing (21 Days) Randomization->Dosing Analysis 5. TGI & IHC Endpoint Analysis Dosing->Analysis

Fig 2: Standardized workflow for validating MFPPC efficacy in HCT116 murine xenograft models.

References

  • Guo, T., et al. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2025.[Link]

  • Zhang, X. X., et al. "Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer." Journal of Medicinal Chemistry, 2022.[Link]

Sources

Validation

Benchmarking Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and immunology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone for ATP-competitive kinase inhibitors. Approved therapeutics such as V...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone for ATP-competitive kinase inhibitors. Approved therapeutics such as Vemurafenib (BRAF) and Pexidartinib (CSF1R) rely heavily on this scaffold to anchor into the kinase hinge region[1].

However, raw azaindole fragments often suffer from rapid oxidative metabolism and sub-optimal membrane permeability. This guide objectively benchmarks methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1352397-87-5) against its non-fluorinated and 5-fluorinated structural analogs. By evaluating in vitro binding affinity, metabolic stability, and permeability, we demonstrate how the strategic placement of a fluorine atom at the C3 position, combined with a C4-carboxylate synthetic vector, creates a superior starting point for hit-to-lead optimization.

Mechanistic Rationale: The 3-Fluoro-7-Azaindole Advantage

To understand the experimental superiority of this specific fragment, we must analyze the causality behind its structural components:

  • Bidentate Hinge Binding: The 7-azaindole core mimics the adenine ring of ATP. The pyrrole NH acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, forming a highly stable bidentate interaction with the backbone amides of the kinase hinge region[2].

  • The 3-Fluoro Effect: The C3 position of the azaindole ring is electron-rich and notoriously susceptible to cytochrome P450-mediated oxidation. Fluorination at this site blocks this metabolic liability. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the pyrrole NH, strengthening its hydrogen-bond donor capacity and increasing overall lipophilicity, which enhances cellular permeability[3].

  • The 4-Carboxylate Vector: The methyl carboxylate at the C4 position provides an ideal, orthogonally reactive handle. It points directly toward the solvent-exposed channel of the ATP binding site, allowing medicinal chemists to easily synthesize amide extensions to improve target selectivity without disrupting the core hinge interaction[1].

G cluster_ligand 7-Azaindole Fragment (Ligand) cluster_kinase Kinase ATP-Binding Site N1 Pyrrole NH (H-Bond Donor) Hinge_CO Hinge Backbone C=O N1->Hinge_CO Donates H-bond N7 Pyridine N (H-Bond Acceptor) Hinge_NH Hinge Backbone NH N7->Hinge_NH Accepts H-bond F3 3-Fluoro (Metabolic Blocker) Pocket Hydrophobic Pocket F3->Pocket Halogen/VdW Interaction C4 4-Carboxylate (Synthetic Vector) Solvent Solvent Channel C4->Solvent Elongation Trajectory

Diagram 1: Bidentate hinge-binding pharmacophore model of 3-fluoro-7-azaindole within the kinase ATP site.

Comparative In Vitro Benchmarking

To validate the theoretical advantages of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, we benchmarked it against two common alternatives: the base non-fluorinated scaffold and the 5-fluoro isomer. The data below represents standardized in vitro fragment screening metrics against JAK1 and BRAF kinases[4].

Table 1: In Vitro Performance Comparison of Azaindole Fragments
Scaffold (Fragment)JAK1 Kd​ (µM)BRAF Kd​ (µM)HLM CLint​ (µL/min/mg)PAMPA Papp​ ( 10−6 cm/s)
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate150200854.2
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 45 60 25 12.5
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate80110408.1

Data Interpretation:

  • Binding Affinity ( Kd​ ): The 3-fluoro analog demonstrates a >3-fold improvement in binding affinity over the non-fluorinated core. This is driven by the optimized pKa of the hinge-binding NH and potential halogen bonding in the hydrophobic pocket.

  • Metabolic Stability ( CLint​ ): The intrinsic clearance in Human Liver Microsomes (HLM) is drastically reduced (from 85 to 25 µL/min/mg) because the primary site of oxidative metabolism (C3) is blocked by the stable carbon-fluorine bond.

  • Permeability ( Papp​ ): The lipophilic nature of the 3-fluoro substitution significantly enhances passive membrane permeability, a critical metric for progressing fragments into cellularly active lead compounds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the exact workflows used to generate the benchmarking data. Every step is designed as a self-validating system to eliminate false positives—a common pitfall in fragment screening[4].

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the binding kinetics and thermodynamic affinity ( Kd​ ) of fragments to recombinant kinases.

  • Sensor Surface Preparation: Immobilize recombinant JAK1/BRAF onto a CM5 sensor chip via standard amine coupling.

    • Causality: Coupling is performed in a sodium acetate buffer at pH 4.5. This pH is strictly chosen to be below the isoelectric point (pI) of the kinase, ensuring electrostatic pre-concentration of the protein onto the negatively charged dextran matrix for uniform surface coverage.

  • Fragment Preparation: Prepare a 10-point 2-fold serial dilution of the azaindole fragments (starting at 500 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

    • Causality: The DMSO concentration must be rigorously normalized to exactly 2.0% across all wells. Because fragments bind weakly, high concentrations are needed; mismatched DMSO levels will cause massive bulk refractive index shifts, masking true binding signals.

  • Data Acquisition: Inject the fragment series over the immobilized kinase and a blank reference flow cell at a flow rate of 50 µL/min.

    • Causality: A high flow rate is mandatory to minimize mass transport limitations, ensuring that the rapid association/dissociation kinetics typical of low-molecular-weight fragments are accurately captured.

  • Kinetic Analysis: Apply double-referencing (subtracting both the reference channel and buffer-only injections) to calculate the steady-state Kd​ .

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Assess the metabolic stability ( CLint​ ) conferred by the 3-fluoro substitution.

  • Incubation Mixture Setup: Combine 1 µM of the fragment with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A low substrate concentration (1 µM) is utilized to ensure the reaction operates under first-order kinetics (where [S]≪Km​ ), allowing for an accurate calculation of intrinsic clearance.

  • Thermal Pre-incubation: Incubate the mixture at 37°C for exactly 5 minutes prior to initiating the reaction.

    • Causality: This ensures thermal equilibrium. Cold addition of cofactors would alter enzyme kinetics and skew the t=0 baseline.

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450-mediated oxidation. Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

  • Quenching and Analysis: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at precise time points. The samples are then centrifuged, and the supernatant is analyzed via LC-MS/MS to plot the natural log of remaining parent compound versus time.

G Step1 1. Fragment Library Prep (DMSO Stocks) Step2 2. SPR Binding Screen (Immobilized Kinase) Step1->Step2 Step3 3. Orthogonal TR-FRET (Functional Assay) Step2->Step3 Step4 4. In Vitro ADME (HLM & PAMPA) Step3->Step4 Step5 5. Hit-to-Lead Synthesis (via 4-Carboxylate) Step4->Step5

Diagram 2: Fragment-based drug discovery workflow for evaluating azaindole scaffolds in vitro.

Conclusion

For drug development professionals targeting ATP-competitive kinases, scaffold selection dictates the trajectory of the entire medicinal chemistry campaign. The benchmarking data clearly indicates that methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly privileged building block. By pre-installing a metabolic blocker (3-fluoro) and a versatile synthetic vector (4-carboxylate) onto the robust 7-azaindole hinge-binding core, researchers can bypass the traditional pitfalls of fragment optimization, accelerating the path from in vitro hit to viable clinical candidate.

References

  • Azaindoles in Medicinal Chemistry - PharmaBlock Whitepaper. Available at:[3]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. Available at:[2]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. Available at:[1]

  • Selectivity of Kinase Inhibitor Fragments - Journal of Medicinal Chemistry (ACS Publications). Available at:[4]

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Comparative

A Technical Guide to Evaluating the In Vivo and In Vitro Efficacy of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives

This guide provides a comprehensive framework for assessing the therapeutic potential of novel 1H-pyrrolo[2,3-b]pyridine derivatives, using methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a focal point for dis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the therapeutic potential of novel 1H-pyrrolo[2,3-b]pyridine derivatives, using methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as a focal point for discussion. We will delve into the established in vitro and in vivo methodologies for evaluating compounds of this class, drawing upon extensive research into their efficacy as potent kinase inhibitors in oncology and other therapeutic areas.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a variety of kinases, including but not limited to:

  • Traf2- and Nck-interacting kinase (TNIK)[5]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[5]

  • V600E-mutated BRAF kinase[3]

  • Bruton's tyrosine kinase (BTK)[6]

  • c-Met kinase[7]

  • Cyclin-dependent kinase 8 (CDK8)[8]

  • Ataxia-telangiectasia mutated (ATM) kinase[9][10]

  • Fibroblast growth factor receptors (FGFRs)[4]

Given this precedent, it is reasonable to hypothesize that methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate may also exhibit kinase inhibitory activity. The strategic placement of a fluorine atom can enhance binding affinity and improve metabolic stability, making this a compound of interest for further investigation.[11] This guide will outline the critical experiments required to elucidate its efficacy, from initial enzymatic assays to preclinical animal models.

In Vitro Efficacy Assessment: From Enzyme to Cell

The initial evaluation of a potential kinase inhibitor begins with a systematic characterization of its activity in vitro. This multi-step process aims to determine the compound's potency, selectivity, and mechanism of action at both the enzymatic and cellular levels.

Enzymatic Assays: Quantifying Direct Target Inhibition

The first step is to assess the direct inhibitory effect of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate on the activity of one or more purified kinases. A common and robust method is the radioactive filter-binding assay using [γ-³²P]ATP.

Experimental Protocol: In Vitro Kinase Assay [12][13][14][15][16]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified recombinant kinase, a specific substrate peptide or protein, and a kinase buffer containing MgCl₂, ATP, and [γ-³²P]ATP.

  • Compound Addition: Add varying concentrations of the test compound (e.g., methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) dissolved in a suitable solvent like DMSO. Include a vehicle-only control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • [γ-³²P]ATP: The use of a radioactive phosphate donor provides a highly sensitive and direct measure of kinase activity.

  • Phosphocellulose Paper: This substrate has a high affinity for phosphorylated peptides and proteins, allowing for their separation from the negatively charged ATP.

  • IC₅₀ Value: This standardized metric allows for the direct comparison of the potency of different inhibitors.

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is equally important to show that it can engage its target within a cellular context and elicit a biological response.

Experimental Protocol: Cellular Target Inhibition Assay (Western Blot)

  • Cell Culture: Culture a relevant cancer cell line known to be dependent on the target kinase (e.g., a cell line with a known activating mutation).

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the dose-dependent inhibition of substrate phosphorylation.

Experimental Protocol: Cell Viability/Proliferation Assay

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Add a reagent such as MTT, MTS, or a resazurin-based compound (e.g., CellTiter-Blue) and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Comparative In Vitro Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseIn Vitro Potency (IC₅₀)Reference Cell Line(s)Citation
1H-pyrrolo[2,3-b]pyridineTNIK< 1 nMNot specified[5]
Pyrazolyl-1H-pyrrolo[2,3-b]pyridineDYRK1ANanomolar rangeBV2 microglial cells[5]
1H-pyrrolo[2,3-b]pyridineBTK6.0 nMRamos[6]
1H-pyrrolo[2,3-b]pyridinec-Met1.68 nMHT-29, A549, MCF-7, PC-3[7]
1H-pyrrolo[2,3-b]pyridineCDK848.6 nMNot specified[8]
1H-pyrrolo[2,3-b]pyridineFGFR1/2/37, 9, 25 nM4T1 breast cancer cells[4]

This table summarizes the reported in vitro potencies of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective target kinases and in cellular assays. These values provide a benchmark for evaluating the potential efficacy of novel analogs like methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

In Vivo Efficacy Assessment: From Bench to Preclinical Models

Promising results from in vitro studies warrant the evaluation of a compound's efficacy in a living organism. In vivo studies are essential for understanding a drug's pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor activity in a more complex biological system. The most common preclinical models for cancer drug development are xenograft studies in immunodeficient mice.[17][18][19][20]

Xenograft Models: Evaluating Anti-Tumor Activity

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a physiological context.[18]

Experimental Protocol: Subcutaneous Xenograft Model [17][19]

  • Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NSG mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (selected based on in vitro sensitivity and target expression) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly and calculate the tumor volume.

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound (e.g., methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target modulation in vivo using techniques like Western blotting or immunohistochemistry.

Diagram: In Vivo Xenograft Study Workflow

G cluster_setup Study Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis & Endpoints A Select Immunodeficient Mice C Subcutaneous Injection of Cancer Cells A->C B Culture and Prepare Human Cancer Cells B->C D Monitor Tumor Growth (Calipers) C->D Tumors reach ~150 mm³ E Randomize Mice into Treatment Groups D->E F Administer Compound and Vehicle Control E->F G Continue Monitoring Tumor Volume & Body Weight F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Pharmacodynamic Analysis (e.g., Western Blot on Tumors) G->I End of Study J Survival Analysis G->J

Caption: Workflow for a subcutaneous xenograft study.

Comparative In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundModelEfficacy MetricCitation
Compound 22 (CDK8 Inhibitor)Colorectal Cancer XenograftSignificant tumor growth inhibition[8]
Compound 25a (ATM Inhibitor) + IrinotecanHCT116 Xenograft79.3% Tumor Growth Inhibition (TGI)[9][10]
Compound 25a (ATM Inhibitor) + IrinotecanSW620 Xenograft95.4% Tumor Growth Inhibition (TGI)[9][10]

This table highlights the demonstrated in vivo anti-tumor activity of 1H-pyrrolo[2,3-b]pyridine derivatives in preclinical cancer models, providing a basis for comparison for newly synthesized compounds.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. The evaluation of novel derivatives, such as methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, should follow a rigorous and systematic pipeline, beginning with in vitro enzymatic and cellular assays to establish potency and mechanism, followed by in vivo xenograft studies to demonstrate preclinical efficacy. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers in drug discovery to assess the therapeutic potential of this important class of compounds. Future work should also include comprehensive pharmacokinetic and toxicology studies to fully characterize the drug-like properties of promising lead candidates.

References

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  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (Source: Google Search) [Link]

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  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (Source: Google Search) [Link]

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